molecular formula C25H22BrNO4 B3097417 Fmoc-a-methyl-L-4-bromophenylalanine CAS No. 1310680-28-4

Fmoc-a-methyl-L-4-bromophenylalanine

Cat. No. B3097417
CAS RN: 1310680-28-4
M. Wt: 480.3 g/mol
InChI Key: PSVZPFIZDGCWIL-VWLOTQADSA-N
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Description

Fmoc-a-methyl-L-4-bromophenylalanine is a chemical compound with the molecular formula C25H22BrNO4 . It appears as a white powder . The IUPAC name for this compound is (2S)-3-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid .


Molecular Structure Analysis

The molecular weight of Fmoc-a-methyl-L-4-bromophenylalanine is 480.36 g/mol . The InChI code for this compound is 1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 .


Physical And Chemical Properties Analysis

Fmoc-a-methyl-L-4-bromophenylalanine is a white powder . The compound should be stored at temperatures between 0-8°C .

Scientific Research Applications

Peptide Synthesis and Modification

  • New Synthesis Methods for Peptide Derivatives : Studies have developed new synthesis methods for Fmoc-protected amino acids. For example, one study reports a new synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine, suitable for solid-phase peptide synthesis (Baczko et al., 1996). Another research details the synthesis of Fmoc-protected aryl/heteroaryl-substituted phenylalanines using Suzuki-Miyaura cross-coupling reactions, which are crucial for the development of unnatural biaryl-containing amino acids (Qiao et al., 2016).

  • Development of Hydrogelators : Research has shown that Fmoc-protected aromatic amino acids derived from phenylalanine can effectively self-assemble into hydrogels. This has implications in the development of low molecular weight hydrogelators for various applications (Ryan et al., 2011).

Biomedical Applications

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have shown promising results in antibacterial applications. A study demonstrates the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, highlighting their potential in biomedical materials (Schnaider et al., 2019).

  • Enzymatic Synthesis and Self-Assembly : Research has explored enzymatic hydrolysis in directed self-assembly of peptide nanostructures, using Fmoc-peptide derivatives. This method is significant for controlling molecular self-assembly under physiological conditions (Das et al., 2008).

Material Science

  • Hydrogelation and Self-Assembly : Investigations into the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives have provided insights into how minimal atomic substitutions can be used to tune self-assembly and gelation of small molecule hydrogelators (Ryan et al., 2010).

  • Understanding Hierarchical Self-Assembly : A combined experimental and computational approach has been used to understand the hierarchical self-assembly of Fmoc-dipeptide amphiphiles. This research offers a detailed understanding of the relationships between molecular structure and self-assembly configuration (Sasselli et al., 2016).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVZPFIZDGCWIL-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310680-28-4
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310680-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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